molecular formula C21H15F3Sn B8483902 Stannane, triphenyl(3,3,3-trifluoro-1-propynyl)- CAS No. 503311-60-2

Stannane, triphenyl(3,3,3-trifluoro-1-propynyl)-

Cat. No. B8483902
M. Wt: 443.0 g/mol
InChI Key: JWJHWIGZRWDSJK-UHFFFAOYSA-N
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Patent
US07576099B2

Procedure details

The triphenylstannane derivative was prepared using a modified procedure of Brisdon (Chem. Commun. 2002, 2420-2421). Accordingly, 1,1,1,3,3-pentafluoropropane (2.0 g, 14.9 mmol) was condensed into a 500 mL three neck round bottom flask containing ether (20 mL) cooled to −15° C. The mixture was maintained below −10° C. while n-BuLi (2.5 M in hexanes, 16.08 mL, 40.2 mmol) was added. After the reaction was stirred for 10 minutes at −10° C., triphenyl tin chloride (5 g, 13.4 mmol) was added as a solution in ether, maintaining −10° C. The mixture was slowly warmed to room temperature and allowed to stir for an additional 4 hours. An excess of hexanes (300 mL) was added and then the settled mixture was filtered through Celite®. Concentration of the filtered solution in vacuo afforded a pale yellow solid which was purified by column chromatography (SiO2: ether/hexanes, 1:10) affording 5.2 g (78%) of the triphenylstannane derivative as an off white solid.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
three
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
16.08 mL
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
hexanes
Quantity
300 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Yield
78%

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[CH2:3][CH:4](F)F.[Li]CCCC.[C:14]1([Sn:20](Cl)([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)[C:21]2[CH:26]=[CH:25][CH:24]=[CH:23][CH:22]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1>CCOCC>[F:1][C:2]([F:8])([F:7])[C:3]#[C:4][Sn:20]([C:21]1[CH:22]=[CH:23][CH:24]=[CH:25][CH:26]=1)([C:27]1[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1)[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][CH:19]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
FC(CC(F)F)(F)F
Step Two
Name
three
Quantity
500 mL
Type
reactant
Smiles
Step Three
Name
Quantity
16.08 mL
Type
reactant
Smiles
[Li]CCCC
Step Four
Name
Quantity
5 g
Type
reactant
Smiles
C1(=CC=CC=C1)[Sn](C1=CC=CC=C1)(C1=CC=CC=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Five
Name
hexanes
Quantity
300 mL
Type
solvent
Smiles
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-15 °C
Stirring
Type
CUSTOM
Details
After the reaction was stirred for 10 minutes at −10° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The triphenylstannane derivative was prepared
ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
maintaining −10° C
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was slowly warmed to room temperature
STIRRING
Type
STIRRING
Details
to stir for an additional 4 hours
Duration
4 h
FILTRATION
Type
FILTRATION
Details
the settled mixture was filtered through Celite®
CUSTOM
Type
CUSTOM
Details
Concentration of the filtered solution in vacuo afforded a pale yellow solid which
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (SiO2: ether/hexanes, 1:10)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
FC(C#C[Sn](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.2 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 87.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.